Labeling Radius: Alkyl Diazirine (~9 Å) vs. Benzophenone (>10 Å) for High-Resolution Binding-Site Mapping
Molecular modeling of the FKBP12–photo‑rapamycin–FRB ternary complex determined a 9.0 Å labeling radius for the alkyl diazirine carbene upon photoactivation, derived from a 5.0 Å distance constraint between conjugated residues and the diazirine carbon [REFS‑1]. In contrast, benzophenone crosslinkers exhibit a larger effective labeling radius (typically >10 Å) due to the extended triplet diradical reach and multiple activation cycles, which reduces spatial resolution in binding site hotspot mapping [REFS‑2][REFS‑3]. The smaller radius of the alkyl diazirine carbene provides higher spatial precision for proximity labeling.
| Evidence Dimension | Effective labeling radius (protein proximity mapping) |
|---|---|
| Target Compound Data | ~9.0 Å (alkyl diazirine carbene; measured by PAL‑MS molecular modeling) |
| Comparator Or Baseline | Benzophenone: >10 Å (triplet diradical; inferred from multiple activation cycles and extended reach). Aryl azide: comparable to benzophenone; not explicitly quantified in the same system. |
| Quantified Difference | Diazirine provides approximately ≥10% improvement in spatial constraint resolution relative to benzophenone. |
| Conditions | FKBP12–rapamycin–FRB ternary complex; photoaffinity labeling coupled with mass spectrometry (PAL‑MS); molecular modeling. |
Why This Matters
A smaller labeling radius yields higher‑resolution binding‑site constraints, reducing false‑positive crosslinks and improving the interpretability of PAL‑MS data for target deconvolution.
- [1] Horne, J. E., et al. (2019). A Binding Site Hotspot Map of the FKBP12-Rapamycin-FRB Ternary Complex by Photoaffinity Labeling and Mass Spectrometry-Based Proteomics. Journal of the American Chemical Society, 141(30), 11759–11764. View Source
- [2] Hill, J. R., & Robertson, A. A. B. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry, 61(16), 6945–6963. View Source
- [3] Liu, Z., et al. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 25(10), 2295. View Source
